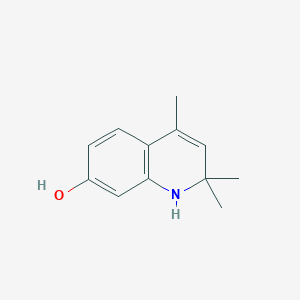

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-6-9(14)4-5-10(8)11/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXFUCLITVBASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC(=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-22-7 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via the Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the critical parameters influencing the reaction's success. Furthermore, it offers insights into the characterization of the target compound and strategies for purification. The information presented herein is intended to empower researchers to confidently and efficiently synthesize this important molecule for a range of applications, including the development of novel dyes and pharmacologically active agents.[]

Introduction: The Significance of this compound

This compound is a substituted dihydroquinoline of significant interest in various fields of chemical research. Its structural motif is a key component in the synthesis of rhodamine dyes, such as the Atto and Alexa Fluor families of fluorescent labels, which are indispensable tools in biological imaging and diagnostics.[] The strategic placement of the hydroxyl group at the 7-position offers a reactive handle for further functionalization, allowing for the covalent attachment of this fluorophore to biomolecules.

Beyond its role as a dye precursor, the dihydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The non-hydroxylated analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant used in the rubber industry.[2][3] This inherent antioxidant property, coupled with the potential for further molecular elaboration, makes this compound an attractive starting material for the discovery of novel therapeutic agents.

This guide will focus on the most direct and reliable method for the synthesis of this valuable compound: the acid-catalyzed condensation of m-aminophenol with acetone, a classic example of the Doebner-von Miller reaction.[4]

The Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction is a robust and widely utilized method for the synthesis of quinolines and their derivatives from anilines and α,β-unsaturated carbonyl compounds.[4] In the case of the synthesis of this compound, acetone serves as the precursor to the in-situ generated α,β-unsaturated carbonyl species. The reaction is typically catalyzed by strong Brønsted or Lewis acids.

The currently accepted mechanism for this transformation is complex and can be described as a fragmentation-recombination pathway. The key steps are as follows:

-

Aldol Condensation of Acetone: In the acidic medium, two molecules of acetone undergo an aldol condensation to form mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone.

-

Michael Addition: The amino group of m-aminophenol acts as a nucleophile and undergoes a conjugate (Michael) addition to the β-carbon of the protonated mesityl oxide.

-

Cyclization: The resulting enol intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the carbonyl carbon to form a six-membered ring.

-

Dehydration: Subsequent dehydration leads to the formation of a dihydroquinolinium ion.

-

Deprotonation: Finally, deprotonation yields the stable this compound.

The hydroxyl group of m-aminophenol is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, thus facilitating the cyclization step.

Diagram: Proposed Reaction Mechanism

Sources

An In-Depth Technical Guide to the Chemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol

This guide offers a comprehensive overview of the chemical properties of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. While specific experimental data for this derivative is limited in publicly accessible literature, this document provides a detailed analysis based on established chemical principles and data from closely related analogs.

Introduction: A Versatile Synthetic Intermediate

This compound is a derivative of the dihydroquinoline scaffold, a core structure found in numerous biologically active compounds. Its primary recognized application is as a key building block in the synthesis of rhodamine dyes, such as the Atto and Alexa Fluor families, which are widely used as fluorescent labels in biological research.[] The presence of a hydroxyl group on the aromatic ring, combined with the dihydroquinoline core, presents a unique combination of chemical functionalities that make it a valuable intermediate for the synthesis of more complex molecules.

Molecular Structure and Basic Properties

The fundamental characteristics of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [] |

| Molecular Weight | 189.25 g/mol | [] |

| IUPAC Name | This compound | |

| CAS Number | 179898-22-7 | |

| InChI Key | GDXFUCLITVBASU-UHFFFAOYSA-N | [] |

Synthesis Pathway: A Probable Approach

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives is typically achieved through an acid-catalyzed condensation reaction between an aniline derivative and acetone.[2] For the synthesis of the 7-hydroxy analog, the logical precursor would be m-aminophenol.

Sources

Spectroscopic Elucidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted and expected spectroscopic data for this compound, offering a robust framework for its identification, characterization, and utilization in complex research applications. Given the current absence of publicly available experimental spectra for this specific derivative, this guide establishes a detailed predictive analysis grounded in the well-documented spectroscopic data of its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and the established principles of spectroscopic interpretation for substituted quinolines.

Introduction: The Significance of this compound

This compound (CAS No. 179898-22-7) is a hydroxylated derivative of the well-known antioxidant and polymer stabilizer, 2,2,4-trimethyl-1,2-dihydroquinoline.[1][2] The introduction of a hydroxyl group at the 7-position of the quinoline ring significantly alters the molecule's electronic properties and potential for intermolecular interactions, making it a valuable building block in the synthesis of functional molecules such as rhodamine dyes.[] Its structural similarity to other biologically active quinoline derivatives suggests its potential as a scaffold in the development of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in reaction mixtures and for elucidating its role in various chemical and biological processes.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the known spectra of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and the predictable electronic effects of the hydroxyl substituent on the aromatic ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the N-H proton, and the methyl groups. The introduction of the electron-donating hydroxyl group at the C7 position will induce predictable upfield shifts in the chemical shifts of the ortho and para protons on the benzene ring compared to the parent compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~6.5-6.7 | d | ~8.0 | Ortho to the electron-donating -OH group, expected significant upfield shift. |

| H-6 | ~6.3-6.5 | dd | ~8.0, ~2.0 | Ortho to both -NH- and -OH groups, experiencing strong shielding. |

| H-8 | ~6.9-7.1 | d | ~2.0 | Meta to the -OH group, experiencing less shielding compared to ortho and para positions. |

| H-3 | ~5.3-5.5 | s | - | Vinyl proton, relatively unchanged from the parent compound. |

| N-H | ~3.5-4.5 | br s | - | Broad singlet, position can vary with solvent and concentration. |

| C4-CH₃ | ~1.9-2.1 | s | - | Methyl group on the double bond. |

| C2-(CH₃)₂ | ~1.2-1.4 | s | - | Gem-dimethyl groups at the C2 position. |

| O-H | ~8.5-9.5 | s | - | Phenolic proton, chemical shift is highly dependent on solvent and hydrogen bonding. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. The hydroxyl group at C7 will cause a significant downfield shift for C7 and upfield shifts for the ortho and para carbons (C6, C8, and C5a) due to resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~52-54 | Quaternary carbon attached to nitrogen and two methyl groups. |

| C3 | ~120-122 | Olefinic carbon. |

| C4 | ~128-130 | Olefinic carbon attached to a methyl group. |

| C4a | ~125-127 | Aromatic quaternary carbon. |

| C5 | ~115-117 | Aromatic CH, ortho to the -OH group (shielded). |

| C6 | ~110-112 | Aromatic CH, ortho to the -OH group (shielded). |

| C7 | ~150-155 | Aromatic carbon attached to the -OH group (deshielded). |

| C8 | ~120-122 | Aromatic CH, meta to the -OH group. |

| C8a | ~140-142 | Aromatic quaternary carbon attached to nitrogen. |

| C4-CH₃ | ~20-22 | Methyl carbon. |

| C2-(CH₃)₂ | ~28-30 | Gem-dimethyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, in addition to the C-H and C=C stretching and bending frequencies of the dihydroquinoline core.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Phenolic) | 3200-3600 | Broad, Strong | Stretching vibration, broadened due to hydrogen bonding. |

| N-H | 3350-3450 | Medium | Stretching vibration. |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations. |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Stretching vibrations of methyl groups. |

| C=C (Aromatic) | 1500-1600 | Medium-Strong | Ring stretching vibrations. |

| C-O (Phenolic) | 1200-1260 | Strong | Stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular formula is C₁₂H₁₅NO, giving a molecular weight of 189.25 g/mol .[] Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 189.

Predicted Fragmentation Pattern:

The primary fragmentation pathway is anticipated to be the loss of a methyl group from the gem-dimethyl group at the C2 position, leading to a stable quinolinium ion.

-

m/z 189 (M⁺): Molecular ion peak.

-

m/z 174 ([M-CH₃]⁺): Loss of a methyl radical, a characteristic fragmentation of 2,2-disubstituted dihydroquinolines. This is expected to be the base peak.

-

Further fragmentation of the aromatic ring may lead to smaller characteristic ions.

Experimental Protocols and Methodologies

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

2D NMR Experiments (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon couplings).

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectra, and performing baseline correction.

-

Spectral Analysis: Integrate the proton signals, determine the chemical shifts, and measure the coupling constants. For the ¹³C spectrum, identify the chemical shifts of all unique carbon atoms. Use the 2D NMR data to confirm the assignments.

Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via a liquid chromatograph (LC) or direct infusion. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from a thorough analysis of the parent compound and established spectroscopic principles, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The detailed methodologies and workflows provide a practical framework for the experimental validation of these predictions. As research on this promising scaffold continues, this guide will serve as a foundational reference for its unambiguous identification and characterization.

References

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: Synthesis, Characterization, and Application in Fluorophore Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, analytical characterization, and applications of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol (CAS No: 179898-22-7). This heterocyclic compound is a key intermediate in the synthesis of advanced fluorescent dyes, particularly rhodamine derivatives such as the ATTO and Alexa Fluor families. This document offers a detailed, scientifically grounded perspective for researchers in medicinal chemistry, materials science, and drug development, presenting both established knowledge and predictive insights based on analogous chemical structures.

Introduction and Significance

This compound is a substituted dihydroquinoline that has garnered significant interest as a crucial building block in the synthesis of complex organic molecules.[] Its rigid, nitrogen-containing heterocyclic core, combined with the reactive hydroxyl group, makes it an ideal precursor for constructing the xanthene core of rhodamine dyes. These dyes are indispensable tools in modern biological and medical research, enabling high-sensitivity fluorescence microscopy, flow cytometry, and other bio-imaging techniques.[2] The substitution pattern of the dihydroquinoline moiety can significantly influence the photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability, of the final fluorophore.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a dihydroquinoline core with three methyl groups at the 2 and 4 positions and a hydroxyl group at the 7-position.

Table 1: Physicochemical Properties of this compound and its Non-hydroxylated Analog

| Property | This compound | 2,2,4-Trimethyl-1,2-dihydroquinoline (for comparison) |

| CAS Number | 179898-22-7 | 147-47-7 |

| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₅N |

| Molecular Weight | 189.25 g/mol | 173.25 g/mol |

| Appearance | Not specified in available literature | Light tan powder or dark cloudy liquid[3] |

| Solubility | Not specified in available literature | Insoluble in water; soluble in acetone, toluene[4][5] |

| Boiling Point | Not specified in available literature | ~260 °C[5] |

| Melting Point | Not specified in available literature | ~48 °C[6] |

Synthesis Methodology

Underlying Reaction Mechanism

The reaction likely proceeds through the following steps:

-

Aldol Condensation of Acetone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form mesityl oxide.

-

Michael Addition: The 3-aminophenol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide).

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable dihydroquinoline ring system.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative example based on established chemical principles for the synthesis of similar dihydroquinolines and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

3-Aminophenol

-

Acetone (reagent grade)

-

Concentrated Hydrochloric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)[7]

-

Toluene

-

Sodium Bicarbonate (or other suitable base for neutralization)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-aminophenol and a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux.

-

Slowly add acetone from the dropping funnel to the refluxing mixture over a period of several hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: A representative workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques. The following are predicted spectroscopic data based on the molecular structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution). - A singlet for the vinyl proton on the dihydroquinoline ring. - A singlet for the N-H proton. - A singlet for the phenolic O-H proton. - Singlets for the two methyl groups at the 2-position and the methyl group at the 4-position. |

| ¹³C NMR | - Resonances for the aromatic carbons of the quinoline ring. - Resonances for the olefinic carbons of the dihydroquinoline ring. - A resonance for the quaternary carbon at the 2-position. - Resonances for the three methyl carbons. |

| FT-IR | - A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹). - An N-H stretching band (~3300-3500 cm⁻¹). - C-H stretching bands for aromatic and aliphatic groups (~2850-3100 cm⁻¹). - C=C stretching bands for the aromatic and dihydroquinoline rings (~1500-1600 cm⁻¹). - A C-O stretching band for the phenolic group (~1200-1300 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 189. - Fragmentation patterns corresponding to the loss of methyl groups. |

Application in Fluorescent Dye Synthesis

The primary application of this compound is as a key precursor in the synthesis of rhodamine dyes.[2] In this context, two equivalents of the dihydroquinoline are condensed with a suitable phthalic anhydride derivative in a high-boiling solvent under acidic conditions. The 7-hydroxy group participates in the formation of the xanthene core of the rhodamine dye.

Caption: General scheme for the synthesis of rhodamine dyes using this compound.

The use of this specific dihydroquinoline derivative allows for the introduction of the trimethylated dihydroquinoline moieties into the final dye structure. This can enhance the photostability and quantum yield of the fluorophore. The specific nature of the phthalic anhydride derivative used in the condensation determines the final functional groups on the rhodamine dye, enabling its conjugation to biomolecules.

Safety and Handling

Table 3: Recommended Safety Precautions (based on analogous compounds)

| Hazard Category | GHS Statements and Precautions |

| Health Hazards | - H302: Harmful if swallowed.[9] - H315: Causes skin irritation.[9] - H319: Causes serious eye irritation.[9] - H335: May cause respiratory irritation.[9] |

| Handling | - P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9] - P264: Wash hands thoroughly after handling.[10] - P270: Do not eat, drink or smoke when using this product.[10] - P271: Use only outdoors or in a well-ventilated area.[10] |

| Personal Protection | - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| First Aid | - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] - IF ON SKIN: Wash with plenty of soap and water.[9] - IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Storage | - Store in a well-ventilated place. Keep container tightly closed.[11] |

| Disposal | - Dispose of contents/container to an approved waste disposal plant.[11] |

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its structural features make it a key component in the synthesis of high-performance rhodamine dyes used in a wide array of scientific research. This guide provides a foundational understanding of its synthesis, characterization, and application, leveraging established chemical principles and data from closely related compounds. Further research into the specific properties and optimized synthesis of this molecule would be beneficial to the broader scientific community.

References

- CymitQuimica. (2021, August 16). Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline.

- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.

- Tianjin Kexin Chemical Co., Ltd. (2011, August 22). Material Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized.

- Biosynth s.r.o. (2024, January 10). Safety Data Sheet: Poly(1,2-dihydro-2,2,4-trimethylquinoline).

- Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5), 2735-2738.

- R.E. Carroll, Inc. (2014, November 6).

-

Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives. Retrieved from [Link]

- Yoshimura, M., et al. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S.

- Gataullin, R. R., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- CymitQuimica. (2021, August 16). Safety Data Sheet - 2,2,4-Trimethyl-1,2-dihydroquinoline.

- Semenova, I. S., et al. (2016). Polar red-emitting rhodamine dyes with reactive groups: synthesis, photophysical properties, and two-color STED nanoscopy applications. Chemistry – A European Journal, 22(19), 6566-6582.

- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet - 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.

- Tianjin Kexin Chemical Co., Ltd. (2011, August 22).

- Biosynth s.r.o. (2024, January 10).

- AK Scientific, Inc. (n.d.). 179898-22-7 this compound.

-

ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved from [Link]

- Oshri, A., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S.

- Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

- Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.

-

ResearchGate. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link]

- Knight, F. C., & McIntyre, J. E. (1986). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S.

-

SpectraBase. (n.d.). 7-Hydroxy-4-methyl coumarin. Retrieved from [Link]

Sources

- 2. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. harwick.com [harwick.com]

- 5. biosynth.com [biosynth.com]

- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Unlocking the Therapeutic Promise of Dihydroquinolines: A Guide to Their Emerging Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic motif in drug discovery, present in numerous clinically approved drugs.[1] Its partially saturated counterpart, the dihydroquinoline core, represents a versatile and "privileged" scaffold. This structure provides a three-dimensional framework that can be readily functionalized, allowing for precise modulation of steric and electronic properties to achieve desired biological effects. Dihydroquinoline derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, cardioprotective, and neuroprotective properties.[2][3] This guide offers a comprehensive exploration of the significant biological activities of novel dihydroquinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Potent Anticancer Activity: Inducing Targeted Cell Death

Novel dihydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines through diverse and targeted mechanisms.[4][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of dihydroquinolines is not monolithic; rather, it stems from their ability to interfere with multiple critical cellular processes.

-

Induction of Oxidative Stress and Redox Imbalance: A key strategy employed by certain N-substituted 1,2-dihydroquinolines is the generation of reactive oxygen species (ROS) within cancer cells.[6] This disrupts the delicate redox balance, leading to oxidative damage of vital cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death.

-

Cell Cycle Arrest: Many potent dihydroquinoline analogs have been shown to arrest the cell cycle at the G2/M checkpoint.[6][7] This prevents cancer cells from progressing through mitosis, effectively halting their proliferation and providing a window for apoptotic mechanisms to take effect.

-

Apoptosis Induction via the Intrinsic Pathway: The primary mechanism of cell killing is often the induction of apoptosis. These compounds can trigger the intrinsic (mitochondrial) pathway, characterized by a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, specifically caspases 9 and 3, which execute the final stages of cell death.[6][8]

Caption: Intrinsic apoptosis pathway induced by dihydroquinolines.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of dihydroquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

Studies on 2-aminodihydroquinoline analogs revealed that dialkylaminoethyl substituents are crucial for their activity against metastatic breast adenocarcinoma cells (MDA-MB-231).[7]

-

For 2-arylquinoline derivatives, lipophilicity plays a significant role. Compounds with greater octanol/water partition coefficients (cLogP) tend to exhibit better cytotoxic effects against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[9]

-

In a series of embelin-dihydroquinoline hybrids, the presence of a 4-nitrophenyl group on the pyridine ring was associated with the best cardioprotective (and by extension, apoptosis-modulating) activities.[2][10]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of selected novel dihydroquinoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | MDA-MB-231 | ~2 | [7] |

| 5h | MDA-MB-231 | ~2 | [7] |

| Quinoline 13 | HeLa | 8.3 | [9] |

| Tetrahydroquinoline 18 | HeLa | 13.15 | [9] |

| Quinoline 12 | PC3 | 31.37 | [9] |

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a standardized method for evaluating the cytotoxic effects of novel dihydroquinoline compounds.

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dihydroquinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antioxidant Potential

Beyond cancer, dihydroquinolines exhibit a range of other valuable biological activities, notably as antimicrobial and antioxidant agents.

Antibacterial Activity

Certain dihydroquinoline derivatives have shown distinguished antibacterial effects against both Gram-positive and Gram-negative bacteria.[11] For instance, metal complexes of moxifloxacin, a dihydroquinoline-3-carboxylic acid antibiotic, have been synthesized to enhance activity against resistant microorganisms.[11] The evaluation of this activity is typically performed using standard microbiology assays.

Experimental Protocol: Agar Well Diffusion Method

-

Prepare Inoculum: Grow a fresh culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test dihydroquinoline solution (at a known concentration) into each well. A standard antibiotic serves as a positive control, and the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Antioxidant Capacity

The ability of dihydroquinolines to neutralize free radicals is a key aspect of their therapeutic potential, particularly in diseases linked to oxidative stress.[12] This activity is often evaluated by measuring the compound's ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH).[11] Some moxifloxacin-metal complexes have demonstrated potent antioxidant activity, with IC50 values as low as 8.26 µg/ml in DPPH assays.[11]

Cardioprotective and Neuroprotective Applications

The structural versatility of dihydroquinolines allows for their application in more specialized therapeutic areas, including organ protection.

Cardioprotective Effects

A novel class of dihydroquinoline derivatives fused with embelin, a natural benzoquinone, has shown potential as cardioprotective agents.[10][13] In studies using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes, these compounds were found to attenuate the toxic effects by mitigating oxidative stress and apoptosis.[2][14] This suggests a dual role where the antioxidant and apoptosis-modulating properties of the scaffold can be harnessed to protect cardiac tissue during chemotherapy.

Potential in Neurodegenerative Diseases

While direct evidence for dihydroquinolines is still emerging, the closely related quinoline scaffold is heavily investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] Quinoline derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, whose decline is a hallmark of Alzheimer's disease.[17] Furthermore, related dihydroquinazoline structures have been shown to enhance the activity of the 20S proteasome, a cellular machine responsible for degrading misfolded proteins like α-synuclein, which aggregates in Parkinson's disease.[18] This opens a promising avenue for designing novel dihydroquinolines that can cross the blood-brain barrier and target the underlying pathologies of these devastating conditions.

Synthesis and Screening Workflow

The discovery of novel bioactive dihydroquinolines relies on a logical and efficient workflow combining chemical synthesis with biological screening.

General Synthesis Strategies

Multi-component reactions are often employed for the efficient synthesis of dihydroquinoline libraries. The Povarov reaction, for example, is a powerful method for preparing 2-arylquinolines and related tetrahydroquinolines, which have shown selective anticancer properties.[9] Another approach involves the reaction of a natural product like embelin with anilines and aromatic aldehydes to create fused dihydroquinoline systems.[2][10]

Caption: General workflow for dihydroquinoline drug discovery.

Conclusion and Future Directions

The dihydroquinoline scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. Its proven efficacy in oncology is driven by well-defined mechanisms, including the induction of apoptosis and cell cycle arrest. Furthermore, its demonstrated antimicrobial, antioxidant, cardioprotective, and potential neuroprotective activities highlight its broad therapeutic promise. Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this privileged chemical space is poised to deliver novel drug candidates to address significant unmet medical needs.

References

- N-substituted 1,2-dihydroquinolines as Anticancer Agents: Electronic Control of Redox Stability, Assessment of Antiproliferative Effects, and Mechanistic Insights. ChemMedChem.

- Synthesis, characterization and assessment of antioxidant and antibacterial potential of dihydroquinoline-3-carboxylic acid and their metal deriv

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

- Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed.

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Semantic Scholar.

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.

- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research.

- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed.

- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH.

- Structure–activity relationships.

- Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

- Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Semantic Scholar.

- Antioxidant and antimicrobial properties of dihydroquercetin esters. SciELO.

- Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegener

- Polyhydroquinoline derivatives with their various biological activities.

- Synthesis of Dihydroquinolines as Scaffolds for Fluorescence Sensing of Hydroxyl Radical. Organic Letters.

- Antioxidant activity of compounds.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.

- Biological Activities of Quinoline Deriv

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv

- Theoretical Study of Quinoline Derivatives Involved in Neurodegener

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, characterization and assessment of antioxidant and antibacterial potential of dihydroquinoline-3-carboxylic acid and their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing rhodamine dyes using dihydroquinoline precursors

Application Note & Protocol

Topic: A Modern, Regioselective Protocol for the Synthesis of Functionalized Rhodamine Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Isomer Challenge in Rhodamine Synthesis

Rhodamine dyes are a cornerstone of fluorescence applications, prized for their high molar absorptivity, excellent fluorescence quantum yields, and photostability.[1] Their versatile xanthene core structure allows for extensive functionalization, making them indispensable tools in biological imaging, diagnostics, and materials science.[2][3]

The classical synthesis of functionalized rhodamines, such as the widely used carboxytetramethylrhodamine (TAMRA), involves the acid-catalyzed condensation of a substituted phthalic anhydride with two equivalents of a m-aminophenol derivative.[2] While effective in forming the xanthene scaffold, this method suffers from a critical drawback when using unsymmetrical anhydrides: it produces a mixture of regioisomers (e.g., 5- and 6-TAMRA) that are notoriously difficult and costly to separate.[4][5]

This guide details a modern, field-proven protocol that circumvents this issue entirely by replacing the phthalic anhydride with a phthalaldehydic acid (also known as a 2-formylbenzoic acid). This precursor possesses only one point of reactivity for the initial condensation with the aminophenol, leading to the direct and regioselective synthesis of a single rhodamine isomer.[4][6] This approach offers high yields, milder reaction conditions, and eliminates the need for extensive purification, making it a superior method for modern chemical and biological research.[5]

While this protocol focuses on the foundational condensation with aminophenols, the principles can be extended to more complex precursors, including those derived from or analogous to dihydroquinoline systems, to create red-shifted and far-red emitting dyes.[7][8]

The Scientific Rationale: Phthalaldehydic Acids for Regiocontrol

The key to this protocol's success lies in the differential reactivity of the functional groups on the phthalaldehydic acid precursor.

-

Traditional Anhydride Route (Problematic): An unsymmetrical phthalic anhydride presents two distinct electrophilic carbonyl carbons. A m-aminophenol can attack either site in the initial acylation step, leading inevitably to a mixture of isomers that co-elute during chromatography.

-

Phthalaldehydic Acid Route (Solution): In this improved method, the precursor is a 2-formylbenzoic acid. The condensation proceeds via an initial reaction with the aldehyde group, followed by a second condensation and subsequent cyclization/oxidation to form the xanthene core. Because the aldehyde is the sole reactive site for the initial aminophenol addition, the orientation of the final product is locked in from the start, yielding a single, isomerically pure product.[4]

Detailed Synthesis Protocol: 6-Carboxytetramethylrhodamine (6-TAMRA)

This protocol describes the gram-scale synthesis of isomerically pure 6-TAMRA. It is a two-part process: (A) synthesis of the key 4-carboxyphthalaldehydic acid precursor, and (B) the final condensation to yield the rhodamine dye.

Part A: Synthesis of 4-Carboxyphthalaldehydic Acid

This precursor is synthesized via a palladium-catalyzed hydroxycarbonylation of 2-bromo-5-carboxybenzaldehyde.

Materials & Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Bromo-5-carboxybenzaldehyde | ≥97% | Sigma-Aldrich |

| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Sigma-Aldrich |

| 1,3-Bis(diphenylphosphino)propane (dppp) | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |

| Carbon Monoxide (CO) | High Purity | Gas Supplier |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals |

Equipment:

-

Heavy-walled pressure vessel (Parr shaker bottle or similar)

-

CO gas balloon or cylinder with regulator

-

Magnetic stirrer with heating

-

Standard laboratory glassware (flasks, separatory funnel)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To an oven-dried pressure vessel equipped with a magnetic stir bar, add 2-bromo-5-carboxybenzaldehyde (e.g., 2.3 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), dppp (165 mg, 0.4 mol%), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add anhydrous DMF (40 mL).

-

Inerting: Seal the vessel and purge with nitrogen gas, followed by purging with the CO balloon.

-

Reaction: Heat the reaction mixture to 65-70 °C under a CO atmosphere (balloon pressure is sufficient) and stir vigorously for 18-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[5]

-

Work-up:

-

Cool the reaction to room temperature and carefully vent the CO in a fume hood.

-

Remove the solvent in vacuo.

-

Partition the residue between dichloromethane (DCM, 150 mL) and water (150 mL).

-

Adjust the aqueous layer's pH to ~10-11 with 2M NaOH. Separate the layers and wash the aqueous layer twice more with DCM (150 mL each) to remove organic-soluble impurities.

-

Acidify the aqueous layer to pH 2 with 6M HCl. A white precipitate should form.

-

Extract the acidified aqueous layer three times with ethyl acetate (EtOAc, 150 mL each).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield 4-carboxyphthalaldehydic acid as a white solid.[5]

-

Part B: Condensation to form 6-Carboxytetramethylrhodamine (6-TAMRA)

Materials & Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Carboxyphthalaldehydic Acid | From Part A | - |

| 3-(Dimethylamino)phenol | ≥99% | Sigma-Aldrich |

| 2,2,2-Trifluoroethanol (TFE) | ≥99% | Acros Organics |

| Water | Deionized | - |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Semi-preparative HPLC system for purification

-

Lyophilizer (optional)

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve 4-carboxyphthalaldehydic acid (e.g., 1.94 g, 10 mmol) and 3-(dimethylamino)phenol (2.88 g, 21 mmol, 2.1 equivalents) in a mixture of 2,2,2-trifluoroethanol (TFE) and water (e.g., 40 mL in a 3:1 v/v ratio).[6]

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 12-18 hours. The reaction should turn a deep purple/red color. The reaction is open to the air, as oxidation is required for the final dye formation.

-

Monitoring: Monitor the reaction by analytical HPLC until the starting materials are consumed and the product peak is maximized.

-

Purification:

-

Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

-

Dissolve the crude solid in a minimal amount of methanol or DMF.

-

Purify the product using semi-preparative reverse-phase HPLC. A common mobile phase system is a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the pure product (identified by its characteristic color and analytical HPLC).

-

Combine the pure fractions and remove the organic solvent in vacuo. Lyophilize the remaining aqueous solution to yield the final product as a dark, crystalline solid.[4]

-

Experimental Workflow & Characterization

A robust synthesis requires validation at each stage to ensure purity and identity.

Expected Characterization Data for 6-TAMRA:

| Analysis Technique | Expected Result |

| Purity (HPLC) | >95% single peak area at the detection wavelength (e.g., 550 nm). |

| High-Resolution MS | Calculated m/z for [M+H]⁺ (C₂₅H₂₃N₂O₅⁺) should match the observed value within a narrow tolerance (e.g., ±5 ppm). |

| ¹H NMR | Spectrum should be clean and consistent with the published spectra for 6-carboxytetramethylrhodamine. |

| UV-Vis Absorbance | λmax ≈ 555 nm in methanol. |

| Fluorescence Emission | λmax ≈ 580 nm in methanol. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Part A | Inactive Pd catalyst; poor quality CO source; insufficient base. | Use fresh Pd(OAc)₂. Ensure the CO balloon is well-purged and holds pressure. Use anhydrous K₂CO₃. Extend reaction time. |

| Low Yield in Part B (Condensation) | Incomplete reaction; insufficient oxidation. | Ensure reflux temperature is maintained. Extend reaction time. Ensure the reaction is open to air or bubble air through the mixture in the final hours to facilitate oxidation. |

| Product is not fluorescent | The dye is trapped in the colorless lactone form. | The lactone-zwitterion equilibrium is pH and solvent-dependent.[6] Confirm fluorescence in a polar, protic solvent like methanol or a buffered aqueous solution. Acidification (from HPLC with TFA) favors the fluorescent zwitterion. |

| Difficult HPLC Purification | Formation of side products; reaction not run to completion. | Optimize the reaction time using analytical HPLC monitoring. Ensure the purity of the 3-(dimethylamino)phenol starting material. |

Safety Precautions

-

Carbon Monoxide (CO): CO is a highly toxic, odorless, and flammable gas. All operations involving CO must be conducted in a well-ventilated chemical fume hood. Use a CO detector.

-

Solvents: DMF is a reproductive toxin. TFE is toxic and an irritant. DCM is a suspected carcinogen. Handle all organic solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care and appropriate PPE.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

References

-

G. Mudd et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Methods and Applications in Fluorescence. Available at: [Link]

- Promega Corp. (2016). Methods for synthesizing rhodamine dyes. Google Patents (WO2017059308A1).

-

A. F. M. M. Rahman et al. (2014). Proposed reaction mechanism for the synthesis of rhodamine derivatives. ResearchGate. Available at: [Link]

-

J. B. Grimm et al. (2017). Scalable Regioselective Synthesis of Rhodamine Dyes. ResearchGate. Available at: [Link]

-

L. M. Lavis et al. (2016). Synthesis of a Far-Red Photoactivatable Silicon-Containing Rhodamine for Super-Resolution Microscopy. PubMed. Available at: [Link]

-

P. N. Marshall et al. (2011). The Identification and Purification of Pyronin and Rhodamine Dyes. ResearchGate. Available at: [Link]

-

A. V. Gerasov et al. (2020). Synthesis of Dihydroquinoline-Based Derivatives of Fluorescent Rhodamine Dyes for Nucleic Acid Analysis by a Real-Time Polymerase Chain Reaction. Semantic Scholar. Available at: [Link]

-

J. B. Grimm et al. (2015). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. PubMed Central. Available at: [Link]

- Mitsui Toatsu Chemicals, Inc. (1992). Process for the preparation of rhodamines. Google Patents (EP0468821A1).

-

K. Kolmakov et al. (2010). Red-Emitting Rhodamine Dyes for Fluorescence Microscopy and Nanoscopy. ResearchGate. Available at: [Link]

-

R. A. Bunce et al. (2019). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PubMed Central. Available at: [Link]

-

F. Abebe et al. (2018). Microwave-assisted synthesis of rhodamine derivatives. ResearchGate. Available at: [Link]

-

S. A. O. R. Reyes et al. (2024). Virtual Screening of Fluorescent Heterocyclic Molecules and Advanced Oxidation Degradation of Rhodamine B in Synthetic Solutions. MDPI. Available at: [Link]

-

Y. Liu et al. (2018). On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device. RSC Publishing. Available at: [Link]

-

M. Beija et al. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2017059308A1 - Methods for synthesizing rhodamine dyes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Dihydroquinoline-Based Derivatives of Fluorescent Rhodamine Dyes for Nucleic Acid Analysis by a Real-Time Polymerase Chain Reaction | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol as a Putative Antioxidant

Abstract

These application notes provide a comprehensive guide for the investigation of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol as a potential antioxidant agent. While its isomer, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant antioxidant and cytoprotective effects, this compound remains a less characterized compound.[1][2] This document outlines its structural rationale as an antioxidant, its proposed mechanism of action, and detailed protocols for its systematic evaluation. By leveraging established methodologies for assessing antioxidant capacity, researchers can effectively characterize the therapeutic and prophylactic potential of this compound in models of oxidative stress.

Introduction and Scientific Rationale

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidant compounds can mitigate oxidative damage by neutralizing free radicals, thereby representing a critical area of drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Specifically, hydroxylated 1,2-dihydroquinoline derivatives are of significant interest due to their potential as potent antioxidants.[1][4] The compound this compound, a structural analog of the industrially significant antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), incorporates a phenolic hydroxyl group at the 7-position.[5][6] This functional group is hypothesized to be the primary driver of its antioxidant activity, enabling it to function as a radical scavenger through hydrogen atom donation.

While direct experimental evidence for this compound is sparse in publicly available literature, its structural similarity to the 6-hydroxy isomer, which has proven efficacy in reducing oxidative stress and inflammation in preclinical models, provides a strong rationale for its investigation.[1][2] These notes, therefore, serve as a foundational guide for researchers to initiate a comprehensive evaluation of its antioxidant properties.

Proposed Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is presumed to be its function as a chain-breaking antioxidant.[7] This activity is attributed to the phenolic hydroxyl group on the quinoline ring.

-

Hydrogen Atom Transfer (HAT): The phenolic -OH group can donate its hydrogen atom to a highly reactive free radical (R•), such as a lipid peroxyl radical (LOO•), effectively neutralizing it.

-

Formation of a Stabilized Radical: Upon donating a hydrogen atom, the this compound forms a resonance-stabilized phenoxyl radical. This stabilization is crucial, as it renders the resulting radical significantly less reactive than the initial free radical, thus terminating the oxidative chain reaction.

-

Potential for Cellular Pathway Modulation: Beyond direct radical scavenging, related compounds have been shown to modulate endogenous antioxidant systems.[1] A key pathway to investigate is the potential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.[8]

Visualization of Proposed Radical Scavenging Mechanism

Caption: General workflow for in vitro antioxidant capacity assays (DPPH & ABTS).

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear comparison. The IC50 value is the standard metric for reporting the potency of an antioxidant in these assays.

Table 1: Hypothetical Antioxidant Activity Data

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| This compound | Experimental Value | Experimental Value |

| Ascorbic Acid (Positive Control) | Experimental Value | Experimental Value |

| Trolox (Positive Control) | Experimental Value | Experimental Value |

| 2,2,4-Trimethyl-1,2-dihydroquinoline (Parent) | Experimental Value | Experimental Value |

Note: Lower IC50 values indicate higher antioxidant potency. Comparing the 7-hydroxy derivative to its non-hydroxylated parent compound and standard controls is crucial for contextualizing its activity.

Advanced Protocols: Cellular and In Vivo Assays

Should in vitro chemical assays yield promising results, the next logical step is to evaluate the compound in a biological context. Studies on the related 6-hydroxy isomer provide a template for such investigations. [1][2]

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of the compound to reduce intracellular ROS levels in cells under induced oxidative stress.

Principle: Cells are pre-treated with the test compound and then challenged with an ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide). A fluorescent probe, such as DCFH-DA, is added, which becomes highly fluorescent upon oxidation by intracellular ROS. A reduction in fluorescence in compound-treated cells indicates antioxidant activity. [9]

In Vivo Models of Oxidative Stress

For drug development professionals, evaluating efficacy in a whole-organism model is paramount. Based on literature for the 6-hydroxy isomer, a model of acetaminophen (APAP)-induced hepatotoxicity could be employed. [1][2] Experimental Design Outline:

-

Animal Groups: Divide rodents into groups: Normal Control, Toxin Control (APAP only), Positive Control (e.g., N-acetylcysteine + APAP), and Test Groups (various doses of this compound + APAP). [7]2. Dosing: Administer the test compound for a set period (e.g., 7 days) prior to inducing toxicity. [7]3. Toxicity Induction: Administer a single hepatotoxic dose of APAP.

-

Endpoint Analysis: After a specified time, collect blood and liver tissue to analyze:

-

Liver Injury Markers: Serum ALT and AST levels.

-

Oxidative Stress Markers: Malondialdehyde (MDA), reduced glutathione (GSH), and activity of antioxidant enzymes (SOD, CAT, GPx). [1][9] * Inflammatory Markers: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) and NF-κB expression. [2] * Apoptosis Markers: Caspase-3, -8, and -9 activity. [1][2] * Histopathology: H&E staining of liver sections to assess tissue damage.

-

Conclusion

This compound presents a compelling, albeit understudied, candidate for antioxidant research. Its chemical structure strongly suggests a capacity for free radical scavenging. The protocols and frameworks detailed in these notes provide a rigorous, step-wise approach to systematically characterize its antioxidant potential, from fundamental chemical reactivity to its efficacy in complex biological systems. Such investigations are essential to unlock the potential therapeutic applications of this novel quinoline derivative.

References

- YU LIU, QINGYU GAO, LIANXIN LIU, & SHUTING LI. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.

- BenchChem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). BenchChem.

- BOC Sciences. (n.d.). CAS 179898-22-7 this compound. BOC Sciences.

- ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF.

- BenchChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research.

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.

- PubMed Central. (n.d.).

- PubMed. (2023).

- Hosea Chem. (n.d.). 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD.

- MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.

- PubMed. (2023).

- PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.

- MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L..

- GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GOYENCHEM-TMQ Antioxidant CAS No.26780-96-1.

- Echemi. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline polymer.

- BenchChem. (n.d.).

Sources

- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Application Note: A Validated Protocol for Assessing the Antioxidant Capacity of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol using the DPPH Radical Scavenging Assay

Introduction and Scientific Rationale

In the fields of pharmaceutical science and drug development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cancer, and chronic inflammation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. Consequently, there is a persistent and critical need to identify and characterize novel antioxidant compounds.

2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol is a synthetic heterocyclic compound of significant interest. Its chemical architecture, featuring a quinoline nucleus, is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] More importantly, the presence of a hydroxyl (-OH) group on the aromatic ring at the 7-position classifies it as a phenolic compound. Phenolic moieties are potent hydrogen donors, a key structural feature for high antioxidant activity.[4][5][6] This structural rationale positions this compound as a prime candidate for investigation as a novel antioxidant agent.

To empirically determine its antioxidant potential, a reliable and validated screening method is required. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, robust, and efficient spectrophotometric method for this purpose.[7][8] Its popularity stems from its simplicity, speed, and the stability of the DPPH radical, allowing for reproducible and comparable results.[7][9] This application note provides a comprehensive, field-proven protocol for the determination of the antioxidant capacity of this compound, designed for researchers, scientists, and drug development professionals.

Principle of the DPPH Assay: A Mechanistic Overview

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[10]

-

The DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl is a stable, commercially available organic radical. In its radical form (DPPH•), it possesses an unpaired electron, which results in a deep violet color in solution and a strong absorbance maximum at approximately 517 nm.[9][10][11]

-

The Scavenging Reaction: When a solution of DPPH• is mixed with a substance that can donate a hydrogen atom (an antioxidant, denoted as AH), the DPPH• radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[8] This reduction neutralizes the radical and leads to a stoichiometric loss of the violet color, resulting in a pale yellow or colorless solution. The degree of this discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant capacity of the substance being tested.[9][10]

The reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•

This colorimetric change is quantified by measuring the decrease in absorbance at 517 nm with a spectrophotometer. The results are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH• radicals.

Caption: High-level workflow for the DPPH antioxidant assay.

Data Analysis and Interpretation

Step 1: Calculate Percent Radical Scavenging Activity

For each concentration of the test compound and positive control, calculate the percentage of DPPH radical scavenging activity using the following formula: [10][12] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control: The average absorbance of the control wells (methanol + DPPH).

-

A_sample: The absorbance of the well containing the test compound or positive control.

Step 2: Determine the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the most common and informative metric derived from this assay.

-

Create a scatter plot with the concentration of the test compound on the x-axis (often on a logarithmic scale) and the corresponding % Scavenging Activity on the y-axis.

-

Perform a linear regression analysis on the linear portion of the dose-response curve. [13]3. Calculate the IC50 value from the resulting linear equation (y = mx + c), where 'y' is set to 50. [13][14] IC50 = (50 - c) / m

Where:

-

m: The slope of the regression line.

-

c: The y-intercept of the regression line.

A lower IC50 value indicates a higher antioxidant potency.

Step 3: Data Presentation

Results should be summarized in a clear and concise table, allowing for direct comparison between the test compound and the positive control.

| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Scavenging Activity | IC50 (µg/mL) |

| Control (Methanol + DPPH) | - | 0.985 ± 0.015 | 0% | N/A |

| This compound | 6.25 | 0.812 ± 0.021 | 17.6% | |

| 12.5 | 0.654 ± 0.018 | 33.6% | 35.4 | |

| 25 | 0.511 ± 0.011 | 48.1% | ||

| 50 | 0.298 ± 0.014 | 69.7% | ||

| 100 | 0.115 ± 0.009 | 88.3% | ||

| Ascorbic Acid (Positive Control) | 1.25 | 0.750 ± 0.025 | 23.9% | |

| 2.5 | 0.502 ± 0.019 | 49.0% | 2.55 | |

| 5 | 0.241 ± 0.013 | 75.5% | ||

| 10 | 0.088 ± 0.007 | 91.1% | ||

| (Note: Data shown are for illustrative purposes only.) |

Application and Significance for Drug Development

The DPPH assay serves as an invaluable primary screening tool in the drug discovery pipeline. It allows for the rapid and cost-effective evaluation of large numbers of compounds, such as derivatives from a chemical library. A potent IC50 value for this compound in this assay would provide strong evidence for its free-radical scavenging capabilities, warranting its advancement to more complex, biologically relevant models.

While powerful, it is important to recognize that the DPPH assay measures general radical scavenging in a chemical system. For a comprehensive antioxidant profile, it is advisable to complement these findings with other assays that involve different radical sources or mechanisms, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or ORAC (Oxygen Radical Absorbance Capacity) assays. [7][9]This multi-assay approach provides a more complete picture of a compound's antioxidant potential and its likely mechanism of action.

References

- Miller, N. J., & Rice-Evans, C. (1996). Spectrophotometric determination of antioxidant activity. Redox Report, 2(3), 161-171.

- Miller, N. J., Rice-Evans, C., & Davies, M. J. (1996). Spectrophotometric determination of antioxidant activity. Redox Report, 2(3), 161-171.

- Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

- Al-Duais, M., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 27(23), 8495.

- ECHEMI.

- Recent Studies of Antioxidant Quinoline Deriv

- Rogóż, R., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(16), 4983.

- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Dojindo.

- Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27.

- BenchChem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.

- ResearchGate. How to determine theoretical IC50 value for in vitro DPPH assay?.

- Bentham Science.